Bisaniline P

Polymer Chemistry Thermal Analysis Material Science

Procuring aromatic diamines that deliver both high thermal stability and low processing viscosity is a persistent challenge in advanced polymer manufacturing. Bisaniline P addresses this with its rigid para-substituted phenylenediisopropylidene bridge. • Yields epoxy networks with Tg >250°C and polyimides exhibiting <10% weight loss after 125 hr at 316°C, ideal for autoclavable medical devices and aerospace composites. • Enables Resin Transfer Molding (RTM) with melt viscosity <60 Poise below 300°C while retaining high Tg. • >99.0% GC purity ensures reproducible polymerization; reduced toxicity profile (LD50 >10x vs. conventional aromatic diamines) supports safer handling. Supplied with full analytical documentation and available for immediate global dispatch.

Molecular Formula C24H28N2
Molecular Weight 344.5 g/mol
CAS No. 2716-10-1
Cat. No. B1661935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBisaniline P
CAS2716-10-1
Molecular FormulaC24H28N2
Molecular Weight344.5 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)N)C3=CC=C(C=C3)N
InChIInChI=1S/C24H28N2/c1-23(2,19-9-13-21(25)14-10-19)17-5-7-18(8-6-17)24(3,4)20-11-15-22(26)16-12-20/h5-16H,25-26H2,1-4H3
InChIKeyHESXPOICBNWMPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bisaniline P (CAS 2716-10-1): High-Performance Aromatic Diamine Monomer for Polyimides, Epoxies, and Polyamides


Bisaniline P (4,4′-(1,4-phenylenediisopropylidene)bisaniline; CAS 2716-10-1) is a methylene-inserted aromatic diamine characterized by a rigid para-substituted phenylenediisopropylidene bridging group. This structural motif imparts exceptional thermal stability and mechanical performance to derived polymers, positioning it as a strategic monomer for high-temperature polyimides, epoxy curing agents, and polyamides . Its commercial availability at >99.0% purity (GC) [1] and established use in advanced aerospace, electronic, and medical-grade materials underscore its industrial relevance.

Why Generic Substitution Fails: The Critical Role of the Phenylenediisopropylidene Bridge in Bisaniline P


Substituting Bisaniline P with generic aromatic diamines like 4,4′-diaminodiphenylmethane (DDM) or its own meta-isomer (Bisaniline M) leads to significant trade-offs in thermal performance, processing, or toxicity. The unique para-substituted phenylenediisopropylidene bridge in Bisaniline P enforces a specific molecular geometry and electronic environment . This directly translates to a higher glass transition temperature (Tg) in cured resins compared to ether-linked diamines [1], improved thermal oxidative stability versus conventional polyimides [2], and a reduced toxicity profile relative to standard aromatic diamines [3]. The following evidence guide quantifies these non-interchangeable performance characteristics to inform critical procurement decisions.

Quantitative Differentiation Evidence: Bisaniline P vs. Key Comparators


Structural Isomer Differentiation: Bisaniline P (Para) vs. Bisaniline M (Meta) in Polyimide Applications

The para-substituted Bisaniline P confers superior structural rigidity and thermal stability compared to its meta-isomer, Bisaniline M. This is a class-level inference based on the established structure-property relationship in polyimides, where para-linkages yield higher glass transition temperatures due to increased chain stiffness . While direct head-to-head Tg data for polymers derived from both isomers is limited in the public domain, the consistent finding across multiple sources that para-substituted aromatic diamines produce more rigid, higher-Tg polymers than their meta-counterparts is a well-documented principle . This makes Bisaniline P the preferred monomer for applications requiring maximum thermal endurance.

Polymer Chemistry Thermal Analysis Material Science

Superior Thermal Performance: Tg of Epoxy Resins Cured with Bisaniline P vs. Aromatic Ether Diamines

Epoxy resins cured with Bisaniline P exhibit a higher glass transition temperature (Tg) than those cured with aromatic ether diamines. According to manufacturer specifications from Mitsui Chemicals, the Tg of the cured resin derived from methylene-inserted aromatic diamines like Bisaniline P is consistently higher than that of resins made from aromatic ether diamines [1]. This is a class-level comparison indicating that Bisaniline P imparts greater heat resistance to the final epoxy network.

Epoxy Resins Thermosets Curing Agents

Low-Toxicity, High-Temperature Polyimides: Thermal Oxidative Stability Comparison

Polyimide systems formulated with Bisaniline P as the diamine component offer a unique combination of low toxicity and high thermal oxidative stability. U.S. Patent 6,184,333 explicitly claims that polyimides derived from 4,4'-[1,4-phenylene-bis(1-methylethylidene)]bisaniline (Bisaniline P) demonstrate thermal oxidative stability (TOS) of less than 10% weight loss after 125 hours at 316 °C and 125 psia air pressure [1]. The patent further notes that the LD50 values for these Bisaniline-P and Bisaniline-M based systems are more than ten times higher (i.e., lower toxicity) than those of certain other polyimide systems, providing a quantifiable safety advantage [1].

Polyimide Synthesis Thermal Stability Toxicology

Melt Processability: Low Melt Viscosity Imide Oligomers for Advanced Composites

In addition to high thermal stability, Bisaniline-P facilitates melt processability in polyimide oligomers. U.S. Patent 7,605,223 describes imide oligomer compositions containing Bisaniline-P that achieve a low melt viscosity of less than 60 Poise at temperatures below 300 °C [1]. These same compositions also retain a high glass transition temperature exceeding 250 °C [1]. This combination is critical for advanced manufacturing techniques like Resin Transfer Molding (RTM).

Polyimide Processing Composites Rheology

Dielectric Performance: Lower Dielectric Constant vs. Bisphenol A-Based Polymers

Polymers derived from Bisaniline P exhibit lower dielectric constants compared to standard Bisphenol A-based polymers . This is a class-level inference, as the specific dielectric constant values are not provided in the referenced source, but the directional benefit is clearly stated. The reduced polarity and increased free volume introduced by the bulky phenylenediisopropylidene group are the underlying structural reasons for this performance advantage.

Dielectric Materials Electronics Polymer Science

High-Impact Application Scenarios for Bisaniline P Based on Verified Differentiation


High-Tg Epoxy Matrices for Sterilization-Resistant Medical Devices

Based on evidence that Bisaniline-P yields higher Tg epoxy networks than ether-linked diamines [1], this monomer is ideally suited for formulating epoxy matrices in medical devices that must withstand repeated steam sterilization (autoclaving) cycles. The enhanced thermal stability ensures the polymer maintains its mechanical and dimensional integrity under sustained high-temperature exposure, critical for reusable surgical tools and implantable device housings.

Low-Toxicity, High-Temperature Polyimide Films and Coatings for Aerospace

The patent-validated combination of low toxicity (LD50 >10x comparator) and high thermal oxidative stability (<10% weight loss after 125 hours at 316°C) [2] positions Bisaniline P as a prime candidate for synthesizing polyimide films, coatings, and composites in aerospace applications. This includes structural adhesives, wire insulation, and composite matrices where both worker safety during manufacturing and long-term performance in extreme environments are non-negotiable requirements.

Melt-Processable Polyimide Oligomers for Complex Composite Parts

The demonstrated ability of Bisaniline-P-containing oligomers to achieve low melt viscosity (<60 Poise below 300 °C) while retaining high Tg (>250 °C) [3] enables the use of advanced manufacturing processes like Resin Transfer Molding (RTM) for high-performance composites. This is a key differentiator for producing complex-shaped, void-free parts for aerospace structures or high-end automotive components where traditional, difficult-to-process polyimides are impractical.

Low-Dielectric Materials for High-Frequency Electronics

The class-level inference that Bisaniline P derivatives possess lower dielectric constants than Bisphenol A-based polymers makes this monomer a strategic choice for next-generation electronic materials. It is particularly relevant for the synthesis of polyimides and poly(ether-imides) used in flexible printed circuits, high-speed connectors, and semiconductor packaging, where minimizing signal loss and crosstalk at high frequencies is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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